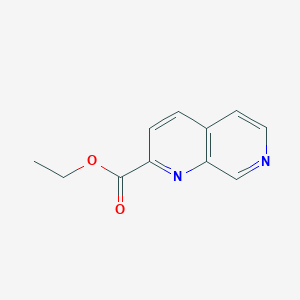

Ethyl 1,7-naphthyridine-2-carboxylate

Vue d'ensemble

Description

Ethyl 1,7-naphthyridine-2-carboxylate is an organic heterocyclic compound. It’s a derivative of naphthyridine, a class of compounds that have been of considerable interest due to their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of naphthyridine derivatives has been a subject of research for many years. Various strategies have been employed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Molecular Structure Analysis

The molecular formula of this compound is C11H10N2O2. Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .

Chemical Reactions Analysis

Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Physical and Chemical Properties Analysis

The molecular weight of this compound is 202.21 g/mol. The compound is solid at room temperature .

Applications De Recherche Scientifique

Pharmacologie

Ethyl 1,7-naphthyridine-2-carboxylate: joue un rôle important en pharmacologie, notamment dans la synthèse de composés ayant des effets thérapeutiques potentiels. Il sert de précurseur dans la synthèse de divers dérivés de la naphthyridine, connus pour leur large spectre d'activités biologiques . Ces dérivés ont été explorés pour leurs propriétés anticancéreuses, certains montrant des promesses contre des lignées cellulaires cancéreuses spécifiques .

Synthèse organique

En chimie organique, This compound est utilisé comme élément constitutif de la synthèse de molécules complexes. Sa réactivité permet la formation de divers composés hétérocycliques qui sont essentiels en chimie médicinale. La capacité du composé à subir des réactions avec des réactifs électrophiles ou nucléophiles en fait un agent polyvalent dans la création de nouvelles entités chimiques .

Science des matériaux

Ce composé trouve des applications en science des matériaux en raison de son potentiel en tant que ligand dans les complexes métalliques. Le groupement naphthyridine peut se coordonner aux métaux, formant des complexes qui pourraient être utilisés dans le développement de nouveaux matériaux aux propriétés uniques .

Recherche agricole

Bien que les applications directes en agriculture ne soient pas largement documentées, le rôle du produit chimique dans la synthèse de composés biologiquement actifs suggère des utilisations potentielles dans le développement de nouveaux produits agrochimiques. Ses dérivés pourraient être explorés pour la lutte antiparasitaire, la régulation de la croissance des plantes et la prévention des maladies .

Applications environnementales

Les applications environnementales de This compound ne sont pas explicitement détaillées dans la littérature disponible. Cependant, son utilisation dans la synthèse de divers composés implique des avantages environnementaux indirects potentiels. Par exemple, si ses dérivés sont utilisés dans la création de catalyseurs plus efficaces, cela pourrait conduire à des procédés chimiques plus écologiques ayant un impact environnemental réduit .

Safety and Hazards

Orientations Futures

Naphthyridine derivatives have wide applicability in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds .

Mécanisme D'action

Target of Action

Ethyl 1,7-naphthyridine-2-carboxylate is a type of naphthyridine, a class of heterocyclic compounds Naphthyridines are known to have diverse biological activities and are used in the treatment of several human diseases .

Mode of Action

Naphthyridines are known to interact with various biological targets, leading to a range of activities such as anti-infectious, anticancer, neurological, psychotropic, affecting cardiovascular system, and immune response .

Biochemical Pathways

Naphthyridines are known to interact with a variety of biochemical pathways due to their wide range of biological activities .

Result of Action

Naphthyridines are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

Ethyl 1,7-naphthyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with dehydrogenases and oxidoreductases, facilitating redox reactions essential for cellular metabolism . The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor, modulating the enzyme’s activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, potentially affecting its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its intended biological effects . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization and accumulation within target tissues . The distribution of this compound is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its biological activity and therapeutic potential.

Propriétés

IUPAC Name |

ethyl 1,7-naphthyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-4-3-8-5-6-12-7-10(8)13-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLMYXFLIYXAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699667 | |

| Record name | Ethyl 1,7-naphthyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250674-53-4 | |

| Record name | Ethyl 1,7-naphthyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

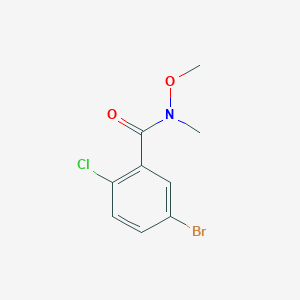

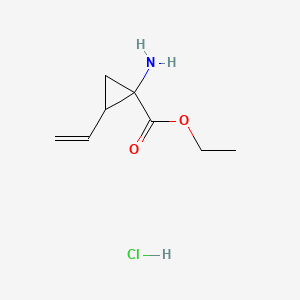

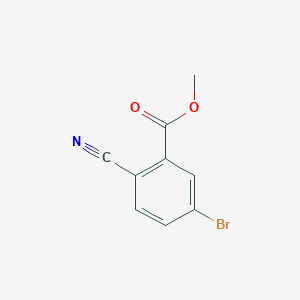

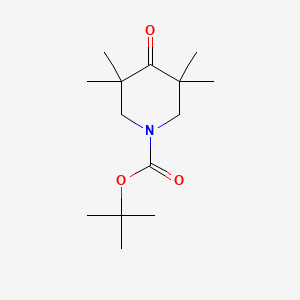

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

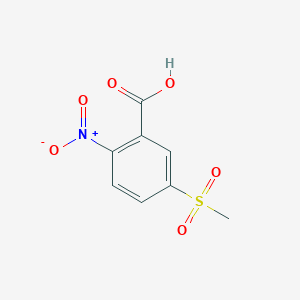

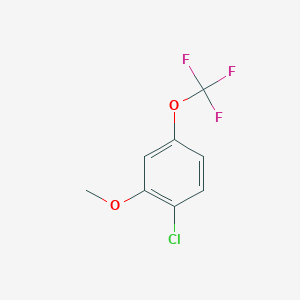

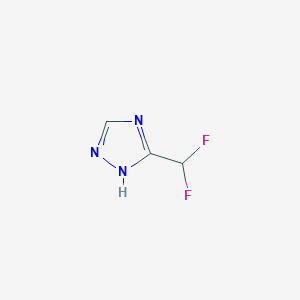

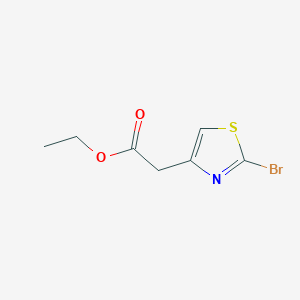

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.